molecular formula C12H12F2O B3008244 [3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287344-57-2

[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No. B3008244
CAS RN: 2287344-57-2
M. Wt: 210.224
InChI Key: IIGFIEMPECWRDL-UHFFFAOYSA-N
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Description

“[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol” is a chemical compound with the molecular formula C12H12F2O . It is a part of a new generation of difluoro-substituted bicyclo[1.1.1]pentanes, which are saturated bioisosteres of the benzene ring . These compounds are being explored for their potential in drug discovery projects .


Synthesis Analysis

The synthesis of difluoro-substituted bicyclo[1.1.1]pentanes involves the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes by a CF3TMS/NaI system . This key step leads to the formation of the desired difluoro-bicyclo[1.1.1]pentanes .


Molecular Structure Analysis

The molecular structure of “[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol” consists of a bicyclo[1.1.1]pentane core with a 3,5-difluorophenyl group and a methanol group attached . The bicyclo[1.1.1]pentane core is a highly strained structure, making it a valuable intermediate in ‘strain release’ chemistry .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of “[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol” is the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes . This reaction is facilitated by a CF3TMS/NaI system .

Future Directions

The future directions for “[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol” and similar compounds lie in their potential applications in drug discovery . The bicyclo[1.1.1]pentane core, being a saturated bioisostere of the benzene ring, opens up new possibilities for the design of novel, patent-free molecules with improved biological activity and physico-chemical profile .

properties

IUPAC Name

[3-(3,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O/c13-9-1-8(2-10(14)3-9)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGFIEMPECWRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC(=CC(=C3)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

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